2-Chloro-3,8-dimethylquinoline
Overview
Description
2-Chloro-3,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of biological activities
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3,8-dimethylquinoline are microbial cells. The compound has been shown to have antimicrobial properties, with moderate activities against various microbes . The quinoline scaffold, which is a part of the this compound structure, is widely acknowledged as a critical framework for the development of novel pharmaceuticals .
Mode of Action
The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the microbes .
Biochemical Pathways
Given its antimicrobial properties, it is likely that the compound interferes with essential biochemical pathways in microbial cells, disrupting their normal functions and leading to cell death .
Result of Action
The result of the action of this compound is the inhibition of microbial growth and proliferation. The compound has been shown to have moderate antimicrobial activity against various microbes, including both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde in the presence of a catalyst. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and a substituted carbaldehyde in glacial acetic acid and methanol as solvents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-3,8-dimethylquinoline or 2-thio-3,8-dimethylquinoline.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
2-Chloro-3,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antitumor activities due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,8-dimethylquinoline: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
2-Chloro-4,8-dimethylquinoline: Another isomer with distinct chemical properties and uses.
2-Chloro-5,6-dimethylquinoline: Known for its antimicrobial activities and synthesized using microwave-assisted methods.
Uniqueness
2-Chloro-3,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities
Properties
IUPAC Name |
2-chloro-3,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHPPOUFJQHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577117 | |
Record name | 2-Chloro-3,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108097-04-7 | |
Record name | 2-Chloro-3,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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